N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
Description
N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a synthetic organic compound characterized by a propanamide backbone linking two heterocyclic moieties: a 5-benzyl-substituted 1,3-oxazole and a 5-(4-chlorophenyl)-substituted furan. This structure integrates aromatic and heteroaromatic systems, which are common in pharmacologically active molecules.
Properties
Molecular Formula |
C23H19ClN2O3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H19ClN2O3/c24-18-8-6-17(7-9-18)21-12-10-19(28-21)11-13-22(27)26-23-25-15-20(29-23)14-16-4-2-1-3-5-16/h1-10,12,15H,11,13-14H2,(H,25,26,27) |
InChI Key |
QDWVBWMDPVZNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an oxazole ring and a furan moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 375.84 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- A549 (lung cancer)
The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin. For instance, one study reported an IC50 of 15.63 µM against MCF-7 cells, comparable to Tamoxifen's IC50 of 10.38 µM .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| U-937 | 12.45 | Doxorubicin | 0.12 |
| A549 | 18.20 | Cisplatin | 5.00 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that the compound activates apoptotic pathways, evidenced by increased levels of p53 and caspase-3 cleavage in treated MCF-7 cells .
Case Studies
Case Study 1: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.
Case Study 2: U-937 Cell Line
Another study focused on U-937 cells demonstrated that treatment with this compound resulted in substantial growth inhibition and cell cycle arrest at the G1 phase.
Comparative Analysis with Other Compounds
The biological activity of this compound was compared with several derivatives and related compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-chlorophenyl)furan] | 20.00 | Anticancer |
| N-(4-chlorophenyl)-3-[5-(4-chlorophenyl)furan] | 25.00 | Anticancer |
| Doxorubicin | 0.12 | Standard Chemotherapy |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations :
- Heterocycle Variations: Replacement of the oxazole ring with thiazole (compound 31) or thiazolidinone (claficapavir) alters electronic properties and binding affinities. Thiazole-containing compounds often exhibit enhanced metabolic stability .
- Substituent Effects: Fluorophenyl (compound 31) vs. The 4-butylphenyl group in increases hydrophobicity compared to the benzyl-oxazole moiety.
- Core Modifications: Claficapavir’s thiazolidinone-sulfanylidene system (vs. oxazole-furan) enables distinct antiviral mechanisms, likely targeting viral proteases .
Key Observations :
- Anticancer vs. Antiviral : The thiazole derivative (31) and claficapavir exemplify how structural modifications redirect activity toward different therapeutic areas.
- Role of Substituents: The 4-fluorophenyl group in compound 31 enhances selectivity for KPNB1, a nuclear transport protein overexpressed in cancers . In contrast, claficapavir’s thiazolidinone core is critical for antiviral action .
- Screening Utility : Simplification of the core structure (e.g., J048-0047) facilitates use in preliminary assays, highlighting the balance between complexity and functionality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
